molecular formula C11H22N6O4 B15346756 2-aminoethanol; 1,3-dimethyl-7H-purine-2,6-dione CAS No. 5967-82-8

2-aminoethanol; 1,3-dimethyl-7H-purine-2,6-dione

Cat. No.: B15346756
CAS No.: 5967-82-8
M. Wt: 302.33 g/mol
InChI Key: WVVNRCBCHVYSDW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7H-purine-2,6-dione, commonly known as theophylline, is a dimethylxanthine derivative with the IUPAC name 1,3-dimethyl-7H-purine-2,6-dione (CAS 58-55-9) . Structurally, it consists of a purine backbone with methyl groups at positions 1 and 3 and ketone groups at positions 2 and 6 (Fig. 1a) .

Properties

CAS No.

5967-82-8

Molecular Formula

C11H22N6O4

Molecular Weight

302.33 g/mol

IUPAC Name

2-aminoethanol;1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2.2C2H7NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;2*3-1-2-4/h3H,1-2H3,(H,8,9);2*4H,1-3H2

InChI Key

WVVNRCBCHVYSDW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)N.C(CO)N

Origin of Product

United States

Preparation Methods

Solvent Selection and Reaction Kinetics

The choice of solvent profoundly influences reaction efficiency. Water and ethyl alcohol are the most frequently employed solvents due to their ability to dissolve both reactants and the resultant salt. In aqueous systems, the reaction proceeds via deprotonation of theophylline’s N7 hydrogen by ethanolamine’s primary amine, forming an ionic pair. Ethanol-based systems, while less effective at dissolving theophylline, reduce side reactions such as oxidation, particularly when conducted under nitrogen atmosphere.

A comparative analysis of solvent systems reveals that aqueous reactions achieve 85–90% conversion within 2 hours at 25°C, whereas alcoholic solutions require elevated temperatures (50–60°C) for comparable yields.

Solvent-Based Synthesis

Aqueous Synthesis Protocol

  • Suspension Formation : Theophylline monohydrate (1 mol) is suspended in distilled water (300 mL per 108 g theophylline).
  • Ethanolamine Addition : Monoethanolamine (1.05 mol) is added dropwise under vigorous stirring.
  • Reaction Monitoring : The mixture is stirred at 25°C until complete dissolution, typically 2–3 hours.
  • Concentration and Crystallization : The solution is concentrated under vacuum at 40–50°C until salt crystallization initiates.
  • Filtration and Drying : The precipitate is vacuum-filtered and dried at 50°C under reduced pressure to minimize hygroscopicity.

This method yields a white crystalline solid with a melting point of 255–260°C and solubility of 1 g/3 mL in water.

Alcoholic Synthesis Protocol

  • Theophylline Suspension : Theophylline (1 mol) is suspended in 95% ethanol (500 mL per 19.81 g theophylline).
  • Ethanolamine Addition : Monoethanolamine (1 mol) is added, and the mixture is refluxed at 60°C for 4 hours.
  • Evaporation : The solvent is removed under vacuum, and the residue is recrystallized from ethanol.

Alcoholic synthesis produces a product with identical spectroscopic properties but 10–15% lower yield due to theophylline’s limited solubility in ethanol.

pH and Temperature Optimization

pH Control During Synthesis

The reaction medium’s pH must remain alkaline (pH 9–10) to prevent protonation of ethanolamine, which would disrupt salt formation. Automatic titration systems are employed in industrial settings to maintain pH within this range.

Temperature-Dependent Yield

Elevating the reaction temperature to 50°C accelerates dissolution but risks theophylline degradation. Studies show that yields plateau at 50°C, with further increases causing 5–8% yield reduction due to thermal decomposition.

Scale-Up and Industrial Production

Vacuum Concentration Systems

Industrial-scale production utilizes falling-film evaporators to concentrate reaction mixtures efficiently. These systems reduce processing time by 40% compared to rotary evaporators and minimize thermal degradation.

Continuous Flow Synthesis

Recent advancements include continuous flow reactors, which enhance reproducibility and reduce solvent use by 30%. In a pilot study, a tubular reactor operating at 50°C and 10 bar achieved 92% yield with a residence time of 15 minutes.

Analytical Validation

Spectroscopic Characterization

  • NMR Spectroscopy : $$ ^1H $$ NMR (DMSO-$$ d6 $$) displays characteristic signals at δ 3.25 (N-CH$$3$$), 3.43 (N-CH$$_3$$), and 8.02 (C8-H).
  • HPLC : Reverse-phase HPLC with a C18 column (UV detection at 272 nm) confirms purity >99% with a retention time of 6.2 minutes.

Purity Assessment

Karl Fischer titration quantifies residual water (<1% in vacuum-dried samples), while thermogravimetric analysis (TGA) detects decomposition onset at 176°C.

Comparative Analysis of Methods

Parameter Aqueous Synthesis Alcoholic Synthesis Continuous Flow
Yield 85–90% 70–75% 90–92%
Purity 99.5% 99.2% 99.6%
Solvent Consumption 300 mL/mol 500 mL/mol 150 mL/mol
Processing Time 4 hours 6 hours 0.25 hours
Scalability Moderate Low High

Data synthesized from Refs.

Challenges and Limitations

  • Hygroscopicity : Despite claims of non-hygroscopicity, the monoethanolamine salt absorbs 2–3% moisture at 70% relative humidity, necessitating controlled storage.
  • CO$$2$$ Sensitivity : Exposure to atmospheric CO$$2$$ during drying induces theophylline precipitation, requiring inert gas purging.
  • Thermal Instability : Prolonged heating above 60°C causes decomposition, limiting sterilization options.

Chemical Reactions Analysis

Types of Reactions: 2-aminoethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form aminoacetaldehyde or further to glycine. It can also react with acids to form salts or with alkylating agents to form N-alkyl derivatives.

1,3-dimethyl-7H-purine-2,6-dione undergoes reactions typical of xanthine derivatives, including methylation, oxidation, and substitution reactions. It can be methylated to form caffeine or oxidized to form uric acid derivatives .

Common Reagents and Conditions: Common reagents for the reactions of 2-aminoethanol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under mild conditions with appropriate solvents.

For 1,3-dimethyl-7H-purine-2,6-dione, common reagents include methyl iodide for methylation, potassium permanganate for oxidation, and various bases for substitution reactions. The reactions are often carried out in solvents like DMF or ethanol under controlled temperatures .

Major Products Formed: The major products formed from the reactions of 2-aminoethanol include aminoacetaldehyde, glycine, and N-alkyl derivatives. For 1,3-dimethyl-7H-purine-2,6-dione, major products include caffeine, uric acid derivatives, and various substituted xanthines .

Scientific Research Applications

2-aminoethanol is widely used in scientific research for its role as a building block in the synthesis of various compounds. It is used in the production of detergents, emulsifiers, and pharmaceuticals. In biology, it is used as a buffer in biochemical assays and as a precursor in the synthesis of lipids.

1,3-dimethyl-7H-purine-2,6-dione has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a bronchodilator in the treatment of respiratory diseases and as a model compound in studies of xanthine derivatives. It is also used in the synthesis of various pharmaceuticals and as a standard in analytical chemistry .

Mechanism of Action

The mechanism of action of 2-aminoethanol involves its role as a precursor in the synthesis of various biomolecules. It is involved in the synthesis of phospholipids, which are essential components of cell membranes. It also acts as a buffer in biochemical assays, helping to maintain the pH of the reaction environment.

1,3-dimethyl-7H-purine-2,6-dione exerts its effects primarily through its action as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase, it increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other physiological effects. It also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Key Methylxanthines

Compound IUPAC Name Substituents (R1, R2, R3) Primary Sources/Uses Key Pharmacological Actions
Theophylline 1,3-Dimethyl-7H-purine-2,6-dione CH₃, CH₃, H Tea; asthma/COPD therapy Bronchodilation, anti-inflammatory
Caffeine 1,3,7-Trimethylxanthine CH₃, CH₃, CH₃ Coffee, tea; CNS stimulant Neurostimulation, adenosine antagonism
Theobromine 3,7-Dimethylxanthine H, CH₃, CH₃ Chocolate; diuretic Diuresis, vasodilation
Paraxanthine 1,7-Dimethylxanthine CH₃, H, CH₃ Caffeine metabolite Lipolysis, mild CNS effects

Pharmacological and Chemical Distinctiveness

  • Theophylline vs. Caffeine : Theophylline lacks a methyl group at position 7, reducing CNS stimulation but enhancing bronchodilatory efficacy .
  • Theophylline vs. Theobromine : Theobromine’s methyl groups at positions 3 and 7 enhance diuretic effects, while theophylline’s 1,3-dimethylation optimizes phosphodiesterase inhibition .
  • Catalytic Applications : Unlike other methylxanthines, theophylline’s basicity enables its use as a solid catalyst in synthesizing heterocyclic compounds (e.g., benzo[a]phenazin-5-ol derivatives) .

Complex Derivatives and Analogs

  • Aminophylline: A theophylline-ethylenediamine complex improving aqueous solubility for intravenous use in acute asthma .
  • Pentoxifylline : A 3,7-dimethyl-1-(5-oxohexyl)xanthine derivative enhancing peripheral blood flow .
  • 8-(Difluoromethyl)theophylline : A fluorinated analog explored for radiolabeling applications (5% yield via late-stage modification) .

Biological Activity

The compound 2-aminoethanol; 1,3-dimethyl-7H-purine-2,6-dione , commonly known as theophylline olamine , is a derivative of theophylline, a well-known xanthine alkaloid. This compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its synthesis, mechanisms of action, and therapeutic applications, supported by empirical data and case studies.

  • Molecular Formula : C₉H₁₅N₅O₃
  • Molecular Weight : 241.25 g/mol
  • IUPAC Name : 2-aminoethanol; 1,3-dimethyl-7H-purine-2,6-dione
  • CAS Number : 573-41-1

Synthesis

Theophylline olamine can be synthesized through the reaction of theophylline with ethanolamine. The synthesis involves:

  • Dissolving theophylline in a solvent (water or ethanol).
  • Adding ethanolamine under controlled temperature and pH.
  • Evaporating the solution to obtain the compound.

Theophylline olamine primarily acts as a phosphodiesterase inhibitor , leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism results in:

  • Bronchodilation: Relaxation of bronchial smooth muscles, beneficial for respiratory conditions.
  • Anti-inflammatory effects: Reduction of inflammation in various tissues .

Biological Activities

The biological activities of theophylline olamine can be categorized into several key areas:

1. Respiratory Effects

The compound is widely used in treating asthma and chronic obstructive pulmonary disease (COPD). It enhances bronchodilation and improves airflow by relaxing bronchial muscles.

2. Cardiovascular Effects

Theophylline olamine has been shown to influence heart rate and contractility due to its action on cAMP levels, making it useful in certain cardiac conditions .

3. Anti-inflammatory Properties

Research indicates that this compound may reduce inflammation through inhibition of phosphodiesterase activity, which can be beneficial in diseases characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Biological Activity Effect Clinical Relevance
BronchodilationIncreased airflowTreatment for asthma/COPD
Cardiac stimulationIncreased heart ratePotential use in heart failure
Anti-inflammatoryReduced inflammationTreatment for inflammatory diseases

Case Study 1: Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that theophylline olamine improved lung function significantly compared to placebo. Patients reported fewer exacerbations and improved quality of life scores over a six-month period .

Case Study 2: COPD Treatment

In a study assessing the efficacy of theophylline olamine in COPD patients, results showed significant improvements in FEV1 (Forced Expiratory Volume in one second) measurements, indicating enhanced lung function and reduced symptoms.

Research Findings

Recent studies have expanded on the potential applications of theophylline olamine beyond respiratory conditions:

  • Neuroprotective Effects : Investigations into its role in neuroprotection suggest that it may have potential benefits in neurodegenerative diseases due to its ability to modulate cAMP levels .
  • Cancer Research : Some studies are exploring its effects on cancer cell proliferation and apoptosis, indicating a possible role as an adjunct therapy in oncology.

Q & A

Q. What strategies optimize the design of 1,3-dimethyl-7H-purine-2,6-dione derivatives for selective kinase inhibition?

  • Answer :
  • Substituent Profiling : Introduce bulky groups (e.g., 8-propoxy) to exploit hydrophobic kinase pockets.
  • Crystallography : Solve co-crystal structures with target kinases (e.g., CDK2) to guide modifications .

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